2-Chlorobenzamide

Descripción

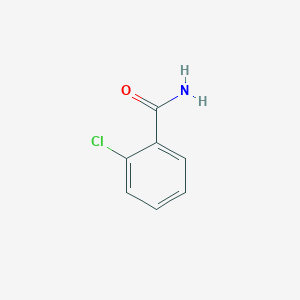

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGDLYUEXLWQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052278 | |

| Record name | 2-Chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-66-5 | |

| Record name | 2-Chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE1M5I9I32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzamide is a halogenated organic compound and a derivative of carboxylic acid.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive behavior of this compound, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a faint characteristic odor.[1][2] It is sparingly soluble in water but demonstrates greater solubility in organic solvents like ethanol, acetone, and dimethylformamide.[1]

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | [1][2][3][4][5][6] |

| Molecular Weight | 155.58 g/mol | [2][3][4][5] |

| Appearance | White to off-white crystalline powder/solid | [1][2][4][7] |

| Melting Point | 141-145 °C | [2][4][7][8][9] |

| pKa | 15.36 ± 0.50 (Predicted) | [1] |

| CAS Number | 609-66-5 | [1][2][3][4][5] |

| EC Number | 210-195-6 | [3] |

| PubChem CID | 69111 | [1][3] |

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom and an amide group at the ortho position.[1] The presence of the electron-withdrawing chlorine group significantly influences the compound's reactivity and stability.[1]

Structural Identifiers

| Identifier | String | Source |

| SMILES | C1=CC=C(C(=C1)C(=O)N)Cl | [1][3] |

| InChI | InChI=1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | [1][3] |

| InChIKey | RBGDLYUEXLWQBZ-UHFFFAOYSA-N | [1][3] |

Crystallography and Polymorphism

This compound is known to exhibit polymorphism, existing in at least two crystalline forms, designated as α and β. The α-form crystallizes in the monoclinic space group P2₁/n, while the β-form adopts an orthorhombic P2₁2₁2₁ space group.[7] The β-form can undergo a solid-solid phase transformation to the α-form before melting.[7] The metastable α-form has been noted to be susceptible to grinding.[7]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons and the amide protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.773 | d | Aromatic Proton |

| 7.42 | m | Aromatic Proton |

| 7.40 | m | Aromatic Proton |

| 7.35 | m | Aromatic Proton |

| 6.56 | s (broad) | Amide Proton (NH₂) |

| 6.42 | s (broad) | Amide Proton (NH₂) |

| Note: Data acquired in CDCl₃. Specific peak assignments can vary based on the reference and conditions.[10][11] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon and the aromatic carbons. Data is available through various databases such as PubChem.[3]

IR Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands for the amide functional group (N-H and C=O stretching) and the aromatic ring. Key peaks can be observed in publicly available spectral data.[3][12]

Mass Spectrometry

Mass spectrometric analysis of this compound typically shows a molecular ion peak corresponding to its molecular weight. The most abundant peak (top peak) is often observed at m/z 139, with the second highest at m/z 155.[3]

Reactivity and Stability

This compound is stable under normal laboratory conditions.[1][2][13] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[2][13] Thermal decomposition may produce toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[2][13]

Key reactions involving this compound include:

-

Hydrodehalogenation: It can undergo palladium-mediated hydrodehalogenation to yield benzamide.[4]

-

Reduction: Reduction with sodium borohydride (B1222165) (NaBH₄) in diglyme (B29089) at elevated temperatures can produce 2-chlorobenzonitrile.[4]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for synthesizing derivatives of this compound involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine.[14]

Example: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide [14]

-

Preparation of Reactant Solution: Dissolve an equimolar amount of ethylene (B1197577) diamine in 10 mL of ethanolic 1 N NaOH in a round-bottom flask.

-

Addition of Acylating Agent: Add 2-chlorobenzoyl chloride dropwise to the stirred ethylene diamine solution over a period of 3 hours at room temperature. A magnetic stirrer should be used for continuous agitation.

-

Isolation of Product: After 3 hours, the precipitated product is collected and dried.

-

Purification: The crude product is washed with ethanol, followed by a wash with NaOH solution and water, and then air-dried to yield the final product.

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Caption: A diagram illustrating the key stages in the synthesis of N-substituted this compound derivatives.

Biological Activity and Applications

This compound is recognized as a significant degradation product of the insect growth regulator CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea).[4] It is also an environmental transformation product of the pesticides clofentezine (B1669202) and dichlobenil.[3] While not a primary active pharmaceutical ingredient itself in many applications, its derivatives are of considerable interest in medicinal chemistry. Benzamide derivatives, in general, are known for a wide range of pharmacological properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities.[14]

The following diagram depicts the relationship of this compound as a metabolite of other chemical agents.

Caption: Logical relationship showing this compound as a metabolite or degradation product of various agrochemicals.

Conclusion

This compound is a well-characterized compound with a rich chemistry that makes it a valuable building block in synthetic organic chemistry. Its physical and chemical properties are well-documented, and its reactivity allows for a variety of chemical transformations. For researchers in drug development and materials science, understanding the fundamental properties and synthetic accessibility of this compound and its derivatives is essential for the design and creation of novel molecules with desired biological or material properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 609-66-5 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C7H6ClNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [stenutz.eu]

- 9. hpc-standards.com [hpc-standards.com]

- 10. This compound(609-66-5) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(609-66-5) MS spectrum [chemicalbook.com]

- 12. This compound(609-66-5) IR Spectrum [chemicalbook.com]

- 13. This compound(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

2-Chlorobenzamide CAS number and physical constants

CAS Number: 609-66-5

This technical guide provides an in-depth overview of 2-Chlorobenzamide, a chemical compound relevant to researchers, scientists, and professionals in drug development. The document details its physical properties, experimental protocols for its synthesis, purification, and analysis, and its known chemical and biological significance.

Core Chemical Information

This compound is a chlorinated derivative of benzamide. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Notably, it is recognized as a major degradation product of the insect growth regulator 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) (CCU).[1]

Physical and Chemical Properties

The fundamental physical and chemical constants of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 609-66-5 | [2] |

| Molecular Formula | C₇H₆ClNO | [2] |

| Molecular Weight | 155.58 g/mol | [2] |

| Appearance | Almost white crystalline powder | [1] |

| Melting Point | 142-144 °C | [3] |

| Solubility | Soluble in benzene (B151609) and toluene | [1] |

| Stability | Stable under normal temperatures and pressures. | [4] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with ammonia (B1221849).[1] The following protocol is a representative example.

Materials:

-

2-Chlorobenzoyl chloride

-

Aqueous ammonia solution

-

Suitable organic solvent (e.g., dichloromethane)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzoyl chloride in a suitable organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution.

-

Continue stirring for a specified period to ensure the reaction goes to completion.

-

Separate the organic layer and wash it with water to remove excess ammonia and ammonium (B1175870) chloride.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

For a visual representation of the synthesis workflow, please refer to the diagram below.

Caption: Synthesis Workflow of this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.[5][6][7][8]

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)

-

Erlenmeyer flasks

-

Heating apparatus (hot plate)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent.

-

Heat the mixture gently to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.

-

Further, cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to a constant weight.

The general workflow for purification by recrystallization is depicted in the following diagram.

Caption: Purification of this compound by Recrystallization.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound and its quantification in various matrices can be determined using High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13]

Instrumentation and Conditions (Typical):

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: A standard volume, for instance, 20 µL.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of a this compound reference standard.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

The workflow for the analysis of this compound by HPLC is illustrated below.

Caption: HPLC Analysis Workflow for this compound.

Biological Significance and Signaling Pathways

While this compound is utilized in the synthesis of biologically active molecules, detailed information regarding its specific signaling pathways or direct mechanism of action in biological systems is not extensively documented in the available scientific literature. The broader class of benzamides is known to exhibit a wide range of pharmacological activities; however, specific targets and pathways for this compound remain an area for further investigation. One study identified a substituted chlorobenzamide as a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ).[14] However, it is important to note that this was a more complex derivative and not this compound itself.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[15] It is known to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[4][15] It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.[4] Upon heating to decomposition, it may emit toxic fumes of chloride.[16]

References

- 1. This compound | 609-66-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. fishersci.com [fishersci.com]

- 5. Home Page [chem.ualberta.ca]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. mt.com [mt.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. mtc-usa.com [mtc-usa.com]

- 11. researchgate.net [researchgate.net]

- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 14. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzamide from 2-chlorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chlorobenzamide from its precursor, 2-chlorobenzoyl chloride. This document details the chemical principles, experimental protocols, and quantitative data associated with this important transformation, which is a key step in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction

This compound is a valuable intermediate in organic synthesis. It serves as a building block for a range of molecules with biological activity. The most direct and common method for its preparation is the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with ammonia (B1221849). This reaction is typically rapid and proceeds with high yield. This guide will focus on a standard laboratory-scale procedure using aqueous ammonia.

Reaction Principle

The synthesis of this compound from 2-chlorobenzoyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The initial tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide product. The overall reaction is exothermic.

Reaction:

ClC₆H₄COCl + 2NH₃ → ClC₆H₄CONH₂ + NH₄Cl

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and its derivatives. The data has been compiled from various sources to provide a comparative overview.

| Amine/Ammonia Source | Solvent | Base | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Concentrated Aqueous Ammonia | Water | Excess Ammonia | Room Temperature | 0.25 | >90 (crude) | Not specified | General Procedure |

| Ethylene diamine | Ethanolic 1N NaOH | NaOH | Room Temperature | 3 | Not specified | 98 | [1] |

| Isopropyl amine | Ethanolic 1N NaOH | NaOH | Room Temperature | 3 | Not specified | 98 | [1] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-chlorobenzoyl chloride in a laboratory setting.

4.1. Materials and Reagents

-

2-Chlorobenzoyl chloride (Reagent Grade)

-

Concentrated aqueous ammonia (28-30%)

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

-

Ice

4.2. Equipment

-

250 mL Erlenmeyer flask with a stopper or ground glass joint

-

Magnetic stirrer and stir bar

-

Fume hood

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Glass rod

-

Melting point apparatus

4.3. Procedure

-

Reaction Setup: In a 250 mL Erlenmeyer flask, place 50 mL of concentrated aqueous ammonia solution. Cool the flask in an ice bath in a fume hood.

-

Addition of 2-Chlorobenzoyl Chloride: While stirring the cooled ammonia solution, slowly add 10 mL of 2-chlorobenzoyl chloride dropwise. A white precipitate of this compound will form immediately. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C by controlling the rate of addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation of Crude Product: Isolate the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter paper with two portions of 50 mL of cold deionized water to remove any ammonium (B1175870) chloride and excess ammonia.

-

Drying: Press the solid as dry as possible on the filter paper. The crude product can be air-dried or dried in a desiccator.

4.4. Purification by Recrystallization

-

Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent for the recrystallization of this compound.

-

Dissolution: Transfer the crude this compound to a beaker and add a minimum amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the beaker in an ice bath to maximize the crystallization of the pure product.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

4.5. Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Melting Point Determination: The melting point of pure this compound is in the range of 141-143 °C.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the primary amide (around 3350 and 3170 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Cl stretch (around 750 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

Mandatory Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

5.2. Logical Relationship of Reactants and Products

Caption: Reactants, intermediate, and products in the synthesis.

References

A Technical Guide to the Solubility of 2-Chlorobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chlorobenzamide in organic solvents. Despite a thorough review of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unpublished. Consequently, this document focuses on providing a robust theoretical framework for predicting its solubility, alongside detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers, enabling them to systematically measure and record the solubility of this compound in various organic solvents, a critical parameter for applications in medicinal chemistry, process development, and materials science.

Introduction

This compound (C₇H₆ClNO) is a halogenated aromatic amide with a molecular weight of 155.58 g/mol . Its structure, featuring a benzene (B151609) ring substituted with a chlorine atom and an amide group, dictates its physicochemical properties, including its solubility in different solvent systems. The amide group provides polarity and the capacity for hydrogen bonding, while the chlorinated benzene ring introduces hydrophobicity. This amphiphilic nature suggests that this compound will exhibit a range of solubilities across various organic solvents.

While qualitatively understood to be more soluble in organic solvents than in water, the absence of precise, quantitative solubility data in the public domain necessitates a predictive and methodological approach for researchers.[1] This guide provides a qualitative assessment of expected solubility and a detailed experimental framework for determining quantitative values.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted across different classes of organic solvents. The presence of both polar (amide) and non-polar (chlorinated aromatic ring) moieties suggests a degree of solubility in a variety of organic media.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | The amide group can form hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Soluble | These solvents can act as hydrogen bond acceptors for the amide protons and effectively solvate the molecule.[1] |

| Non-Polar | Toluene, Benzene | Soluble to Sparingly Soluble | The chlorinated benzene ring has an affinity for non-polar, aromatic solvents.[2][3] |

| Halogenated | Dichloromethane, Chloroform | Soluble | The presence of a chlorine atom on the benzamide (B126) ring suggests favorable interactions with other halogenated solvents. |

It is important to note that these are predictions. Experimental verification is crucial for obtaining accurate solubility data for specific applications.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. Researchers are therefore encouraged to determine this data experimentally. The following table is provided as a template for organizing and presenting such experimentally determined data.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (x) |

Users of this guide are encouraged to populate this table with their own experimental findings.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol provides a detailed methodology for its implementation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow Diagram

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any fine, suspended particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).

-

Conclusion

References

An In-depth Technical Guide to 2-Chlorobenzamide: Molecular Characteristics, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorobenzamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its fundamental molecular properties, including molecular weight and chemical formula. Furthermore, it presents detailed experimental protocols for its synthesis and subsequent analysis by modern chromatographic techniques. Included are logical and experimental workflow diagrams to visually articulate the processes described, adhering to stringent formatting and color contrast specifications for clarity and accessibility by a scientific audience.

Core Molecular and Physical Properties

This compound is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its core properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| CAS Number | 609-66-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 142-144 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), acetone, and dimethylformamide. |

| SMILES | C1=CC=C(C(=C1)C(=O)N)Cl |

| InChI Key | RBGDLYUEXLWQBZ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the amidation of 2-chlorobenzoyl chloride with ammonia (B1221849). The following protocol provides a detailed methodology for this reaction.

Experimental Protocol: Synthesis from 2-Chlorobenzoyl Chloride

Materials:

-

2-Chlorobenzoyl chloride

-

Aqueous ammonia (28-30%)

-

Ethanol

-

1 N Sodium Hydroxide (NaOH)

-

Deionized water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 2-chlorobenzoyl chloride in a suitable organic solvent such as ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia dropwise from a dropping funnel with continuous and vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

The resulting precipitate, this compound, is collected by vacuum filtration using a Büchner funnel.

-

The crude product is then washed sequentially with cold deionized water and a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

The purified this compound is dried under vacuum to yield a white crystalline solid.

Analytical Methodologies

Accurate quantification and purity assessment of this compound are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

Experimental Protocol: HPLC Analysis

Instrumentation and Reagents:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v). The mobile phase can be modified with 0.1% formic acid to improve peak shape. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the reference standard)

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the concentration of this compound by comparing its peak area to the calibration curve.

Experimental Protocol: GC-MS Analysis

Instrumentation and Reagents:

-

GC-MS system with a split/splitless injector and a mass selective detector

-

Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Dichloromethane (B109758) or other suitable volatile organic solvent

-

This compound reference standard

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Sample Preparation: Dissolve the this compound sample in dichloromethane. If necessary, derivatization can be performed to improve volatility and thermal stability, though it may not be required for this compound.

-

GC-MS Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (in splitless mode)

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: 50-200 amu (in full scan mode) or monitor characteristic ions in selected ion monitoring (SIM) mode for higher sensitivity.

-

-

Analysis: Analyze the standard solutions to confirm the retention time and mass spectrum of this compound. Analyze the sample to identify and quantify the compound.

Visualized Workflows and Pathways

Logical Workflow for Synthesis and Purification

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Experimental Workflow for HPLC Analysis

Caption: A step-by-step workflow for the quantitative analysis of this compound using HPLC.

Conclusion

This technical guide provides essential information and detailed protocols for the synthesis and analysis of this compound, tailored for a scientific audience. The provided methodologies and visual workflows are intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis, drug development, and analytical chemistry. Adherence to these protocols will facilitate the reproducible synthesis and accurate characterization of this important chemical compound.

Spectroscopic Profile of 2-Chlorobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorobenzamide, a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.75 | d | ~7.6 | Aromatic H |

| ~7.42 | m | - | Aromatic H |

| ~7.40 | m | - | Aromatic H |

| ~7.35 | m | - | Aromatic H |

| ~6.3 (broad) | s | - | -NH₂ |

| ~5.8 (broad) | s | - | -NH₂ |

Solvent: CDCl₃. The chemical shifts for the amide protons (-NH₂) are broad and can vary with concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide Carbonyl) |

| ~135 | Aromatic C-Cl |

| ~132 | Aromatic C |

| ~131 | Aromatic C |

| ~130 | Aromatic C |

| ~129 | Aromatic C |

| ~127 | Aromatic C |

Solvent: CDCl₃. The assignments are based on typical chemical shift ranges for substituted benzene (B151609) derivatives.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch (asymmetric) |

| ~3200 | Strong, Sharp | N-H Stretch (symmetric) |

| ~1660 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1620 | Medium | N-H Bend (Amide II) |

| ~1400 | Medium | Aromatic C=C Stretch |

| ~750 | Strong | C-Cl Stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 155/157 | High | [M]⁺ (Molecular Ion) |

| 139/141 | High | [M-NH₂]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

2.1.2. ¹H NMR Acquisition

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Typical acquisition parameters:

-

Spectrometer Frequency: 300-500 MHz

-

Spectral Width: 10-15 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

2.1.3. ¹³C NMR Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical acquisition parameters:

-

Spectrometer Frequency: 75-125 MHz

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

-

Process the FID as described for ¹H NMR.

-

Calibrate the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the press.

2.2.2. FTIR Analysis

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Process the spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

2.3.2. GC-MS Analysis

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The GC separates the components of the sample before they enter the mass spectrometer.

-

Typical GC conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

The eluting compound is then ionized in the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Commercial Availability and Purity of 2-Chlorobenzamide for Researchers and Drug Development Professionals

Introduction

2-Chlorobenzamide (CAS No. 609-66-5) is a key chemical intermediate utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the commercial availability of this compound, typical purity levels, and detailed methodologies for its purity assessment. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, catering to both research and bulk manufacturing needs. The purity of commercially available this compound is generally high, with most suppliers providing grades of 98% or greater.

For exacting research and pharmaceutical applications, it is crucial to obtain a certificate of analysis (CoA) for each batch. The CoA provides specific details on the purity of the lot, the analytical methods used for its determination, and the levels of any detected impurities.

Table 1: Commercial Availability of this compound

| Supplier | Available Quantities | Stated Purity |

| Sigma-Aldrich | 25g, 100g | 98% |

| TCI America | 25g, 100g, 500g | >98.0% (by Titration) |

| Alfa Aesar | 25g, 100g, 500g | 98% |

| Santa Cruz Biotechnology | 1g, 5g, 25g | Not specified, CoA available upon request[1] |

| ChemScene | ≥98% | ≥98%[2] |

| LGC Standards | Reference Material | Certified, CoA provided[3] |

Potential Impurities

Understanding the potential impurities in this compound is essential for developing robust analytical methods and ensuring the quality of downstream products. Impurities can originate from the starting materials, byproducts of the synthesis, or degradation products.[4]

The common synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with ammonia (B1221849).[5] Another route is the oxidation of 2-chlorotoluene (B165313) followed by amidation.[1] Based on these synthetic pathways, potential impurities may include:

-

Starting Materials:

-

Byproducts:

-

Di-acylated ammonia species

-

Unreacted intermediates from the synthesis of starting materials.

-

-

Degradation Products:

-

Hydrolysis of the amide to 2-chlorobenzoic acid.

-

Table 2: Potential Impurities in this compound

| Impurity Name | Chemical Structure | Origin |

| 2-Chlorobenzoic acid | ClC₆H₄COOH | Unreacted starting material, hydrolysis product[1][3][6][7] |

| 2-Chlorobenzoyl chloride | ClC₆H₄COCl | Unreacted starting material[2][8] |

Experimental Protocols for Purity Determination

Accurate determination of this compound purity requires the use of validated analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.[9] A reversed-phase method is typically suitable for a compound with the polarity of this compound.

Table 3: HPLC Method for Purity Analysis of this compound

| Parameter | Recommended Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 60% B to 90% B over 20 min, then hold at 90% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Methodology:

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of about 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (mobile phase diluent) to ensure the absence of system peaks.

-

Inject the standard solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time reproducibility, peak area precision).

-

Inject the sample solution.

-

-

Data Analysis:

-

Calculate the purity of the this compound sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

-

For quantitative analysis, compare the peak area of the sample to that of the reference standard of a known concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile impurities. Due to the relatively high boiling point of this compound, a high-temperature GC method is required.

Table 4: GC-MS Method for Purity Analysis of this compound

| Parameter | Recommended Setting |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

Methodology:

-

Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Screen for and identify any impurities by comparing their mass spectra to spectral libraries (e.g., NIST).

-

Determine the relative purity by the area percent method, assuming similar response factors for closely related impurities.

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte.[10][11][12][13] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Table 5: qNMR Protocol for Purity Determination of this compound

| Parameter | Recommended Setting |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ (or other suitable deuterated solvent) |

| Internal Standard | Maleic acid or Dimethyl sulfone (certified reference material) |

| Pulse Program | A quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) |

| Number of Scans | 16 or higher for good signal-to-noise |

| Temperature | 298 K |

Methodology:

-

Sample Preparation:

-

Accurately weigh about 10 mg of the this compound sample into a clean vial.

-

Accurately weigh about 5 mg of the certified internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using the quantitative parameters.

-

-

Data Processing and Analysis:

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate a well-resolved proton signal of this compound and a signal from the internal standard.

-

Calculate the purity using the following equation:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

sample = this compound

-

IS = Internal Standard

-

Visualization of Procurement and Quality Control Workflow

The following diagram illustrates a logical workflow for the procurement and quality control of this compound for research and development purposes.

Caption: Procurement and QC Workflow for this compound.

The commercial availability of high-purity this compound is robust, supporting its widespread use in research and development. However, for critical applications, particularly in drug development, it is imperative to independently verify the purity and impurity profile of each batch. This guide provides a framework of established analytical methodologies—HPLC, GC-MS, and qNMR—that can be adapted and validated for the comprehensive quality control of this compound. The implementation of a rigorous procurement and quality control workflow, as outlined, is essential to ensure the reliability and reproducibility of experimental results and the safety of final products.

References

- 1. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzoic Acid | CAS 118-91-2 | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. Page loading... [guidechem.com]

- 7. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. rssl.com [rssl.com]

- 12. usp.org [usp.org]

- 13. ethz.ch [ethz.ch]

Thermal Stability and Decomposition of 2-Chlorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2-Chlorobenzamide (C₇H₆ClNO). Due to a lack of extensive, publicly available research dedicated specifically to the thermal analysis of this compound, this guide synthesizes information from safety data sheets and general principles of thermal analysis to provide a foundational understanding for professionals in relevant fields.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO | [1][2] |

| Molecular Weight | 155.58 g/mol | [1][2] |

| Melting Point | 141 - 145 °C | [2] |

| Appearance | Off-white solid | [2] |

Thermal Stability and Decomposition

This compound is stable under normal conditions.[2] However, exposure to excessive heat can lead to decomposition, releasing hazardous substances.

Decomposition Products

Thermal decomposition of this compound is known to produce a range of hazardous gases. The primary decomposition products identified in safety data sheets are:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride gas (HCl)

The formation of these products indicates the breakdown of the benzamide (B126) ring and the cleavage of the carbon-chlorine bond upon heating.

Quantitative Thermal Analysis Data

A thorough search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. Such data would provide critical parameters like the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss. In the absence of this specific data, researchers should perform these analyses as a preliminary step in any work involving the heating of this compound.

Experimental Protocols for Thermal Analysis

For researchers planning to investigate the thermal stability of this compound, the following general experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect any exothermic or endothermic transitions associated with the decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are heated at a constant rate, for example, 10 °C/min, over a desired temperature range (e.g., from ambient to 400 °C).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting endotherm and any exothermic peaks that would indicate decomposition. The onset temperature, peak temperature, and enthalpy of these transitions can be calculated.

Visualizations

Logical Decomposition Pathway

The following diagram illustrates a logical pathway for the thermal decomposition of this compound based on the identified hazardous products.

Caption: Logical pathway of this compound thermal decomposition.

Experimental Workflow for Thermal Analysis

The diagram below outlines a typical workflow for the thermal analysis of a chemical compound like this compound.

References

2-Chlorobenzamide: An In-Depth Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzamide, a halogenated aromatic amide, is a compound of significant environmental interest due to its emergence as a degradation product of various widely used pesticides, including the insect growth regulator diflubenzuron (B1670561) (CCU) and the herbicide dichlobenil.[1][2] Its potential for persistence and mobility in the environment, coupled with toxicological concerns, necessitates a thorough understanding of its environmental fate and degradation mechanisms. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the abiotic and biotic degradation pathways of this compound, its sorption behavior in soil, and the analytical methodologies employed for its detection and quantification.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a crucial role in the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for this compound in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. The reaction involves the cleavage of the amide bond, leading to the formation of 2-chlorobenzoic acid and ammonia.

Quantitative Data on Hydrolysis

The hydrolysis of this compound follows first-order kinetics.[3] The rate constants and half-lives at 25°C across a range of pH values are summarized in the table below.

| pH | Rate Constant (k, h⁻¹) | Half-life (t½, hours) | Reference |

| 5 | 0.00417 | 166.2 | [3] |

| 6 | 0.00286 | 242.4 | [3] |

| 7 | 0.00408 | 169.4 | [3] |

| 8 | 0.00109 | 635.9 | [3] |

| 9 | 0.00348 | 199.2 | [3] |

| 10 | 0.00411 | 168.6 | [3] |

Note: The original data presented multiple rate constants for some pH values; the most frequently cited values are presented here.

As indicated in the table, this compound is most stable under slightly alkaline conditions (pH 8) and hydrolyzes more rapidly in acidic, neutral, and more alkaline environments.[3] Temperature also accelerates the rate of hydrolysis.[3]

Experimental Protocol: Hydrolysis Study

A typical hydrolysis study for this compound, based on general principles outlined in OECD Guideline 111, involves the following steps:

-

Preparation of Buffer Solutions: Prepare a series of sterile buffer solutions covering a range of environmentally relevant pH values (e.g., 4, 7, and 9).

-

Spiking of Test Substance: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). Dark conditions are necessary to prevent photodegradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the concentration of this compound and its primary degradation product, 2-chlorobenzoic acid, in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Determine the rate constant (k) and half-life (t½) for the hydrolysis at each pH and temperature by plotting the natural logarithm of the concentration of this compound versus time.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of 2-Chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzamide, a seemingly simple molecule, holds a significant place in the landscape of organic synthesis and medicinal chemistry. As a versatile precursor, it serves as a crucial building block in the creation of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. While the exact moment of its initial discovery is not pinpointed to a singular seminal publication, its emergence in the early 20th century is intrinsically linked to the broader exploration of substituted aromatic amides for industrial and therapeutic applications. This technical guide provides an in-depth exploration of the historical context, key synthesis methodologies, and detailed experimental protocols for this compound, offering a comprehensive resource for professionals in the chemical sciences.

Historical Context: The Rise of Benzamides

The development of this compound is a chapter in the larger story of benzamide (B126) chemistry. Benzamides, as a class of compounds, gained prominence for their diverse biological activities. This spurred extensive research into the synthesis of various substituted benzamide analogues to explore their structure-activity relationships. The introduction of a chlorine atom at the ortho-position of the benzamide scaffold, creating this compound, was a logical step in this systematic exploration, aiming to modulate the electronic and steric properties of the molecule and, consequently, its reactivity and biological profile.

Core Synthesis Methodologies

The synthesis of this compound has been approached through several reliable methods, primarily revolving around the formation of the amide bond from a suitable 2-chlorobenzoyl precursor. The two most prevalent and historically significant routes are the ammonolysis of 2-chlorobenzoyl chloride and the direct reaction of 2-chlorobenzoic acid with an ammonia (B1221849) source.

From 2-Chlorobenzoyl Chloride: A Reliable and High-Yielding Route

The reaction of 2-chlorobenzoyl chloride with ammonia or its derivatives is a cornerstone of this compound synthesis. This method is favored for its typically high yields and relatively straightforward procedure. The precursor, 2-chlorobenzoyl chloride, can be synthesized from 2-chlorobenzoic acid or 2-chlorobenzaldehyde.

Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid

A common method for preparing 2-chlorobenzoyl chloride involves the reaction of 2-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Reaction with Thionyl Chloride: This is a widely used laboratory and industrial method.

Caption: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid.

Ammonolysis of 2-Chlorobenzoyl Chloride

Once obtained, 2-chlorobenzoyl chloride is reacted with an ammonia source, typically aqueous or liquid ammonia, to yield this compound.

Caption: Ammonolysis of 2-Chlorobenzoyl Chloride.

From 2-Chlorobenzoic Acid: A More Direct Approach

While the acid chloride route is highly effective, direct amidation of 2-chlorobenzoic acid offers a more atom-economical pathway, avoiding the need to isolate the often-lachrymatory acid chloride intermediate. This typically requires a dehydrating agent or high temperatures to drive the reaction.

Caption: Direct Amidation of 2-Chlorobenzoic Acid.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its immediate precursor, 2-chlorobenzoyl chloride, based on established methods.

Table 1: Synthesis of 2-Chlorobenzoyl Chloride

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| 2-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | Toluene | 75 | Overnight | ~100 | - |

| 2-Chlorobenzaldehyde | Chlorine (Cl₂) | - | 140-160 | ~15 hours | 70-72 | - |

| o-Chlorobenzotrichloride | Water (H₂O) | - | 40-80 | 0.25-5 hours | ~93 | >98 |

Table 2: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 2-Chlorobenzoyl Chloride | Liquid Ammonia | - | - | 15-20 min | High |

| 2-Chlorobenzoyl Chloride | Ethylene (B1197577) Diamine, 1N NaOH | Ethanol (B145695) | Room Temp. | 3 hours | - |

| 2-Chlorobenzonitrile | KOH, Water | Isobutanol | 80-120 | 1 hour (reflux) | 74.5 |

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid

Materials:

-

2-Chlorobenzoic acid (1 eq.)

-

Thionyl chloride (SOCl₂) (excess)

-

Toluene (optional, as solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, combine 2-chlorobenzoic acid and an excess of thionyl chloride. Toluene can be used as a solvent.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude 2-chlorobenzoyl chloride can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound from 2-Chlorobenzoyl Chloride

Materials:

-

2-Chlorobenzoyl chloride (1 eq.)

-

Concentrated aqueous ammonia (excess)

-

Beaker or Erlenmeyer flask

-

Ice bath

-

Stirring apparatus

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, cool an excess of concentrated aqueous ammonia in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form immediately.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure full reaction.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any ammonium (B1175870) chloride byproduct.

-

Dry the purified this compound. The product can be further purified by recrystallization from hot water or ethanol if necessary.

Protocol 3: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide[1]

Materials:

-

Ethylene diamine (1 eq.)

-

2-Chlorobenzoyl chloride (1 eq.)

-

1 N Sodium Hydroxide (NaOH) in ethanol

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Dissolve an equimolar amount of ethylene diamine in 10 ml of ethanolic 1 N NaOH in a round-bottom flask.[1]

-

Add 2-Chlorobenzoyl chloride dropwise from a dropping funnel with continuous stirring at room temperature.[1]

-

Continue stirring for 3 hours.[1]

-

Collect the precipitate that forms and dry it.

-

Wash the collected compound with ethanol, followed by a wash with NaOH solution and then water.

-

Air dry the final product.

Logical Workflow for Synthesis

The overall process from a common starting material like 2-chlorotoluene (B165313) to this compound can be visualized as a multi-step workflow.

Caption: Key synthetic pathways to this compound.

Conclusion

While the precise historical "moment of discovery" for this compound may be embedded within the broader scientific exploration of its chemical class, its importance as a synthetic intermediate is well-documented. The methodologies for its synthesis are robust and have been refined over time, providing chemists with reliable access to this valuable compound. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers and professionals in drug development and other chemical industries, enabling the efficient and effective utilization of this compound in their synthetic endeavors.

References

Theoretical Properties of 2-Chlorobenzamide and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2-Chlorobenzamide and its ortho-, meta-, and para-isomers. This document is intended to serve as a core reference for researchers and professionals involved in drug discovery and development, offering a comparative analysis of the isomers' physicochemical, spectroscopic, and potential biological properties.

Physicochemical and Thermodynamic Properties